molecular formula C12H16N2O2 B2385769 6-(Azepan-1-yl)pyridine-3-carboxylic acid CAS No. 530130-06-4

6-(Azepan-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2385769
CAS No.: 530130-06-4
M. Wt: 220.272
InChI Key: XBMNSFACTKHIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azepan-1-yl)pyridine-3-carboxylic acid is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry This compound is characterized by the presence of an azepane ring attached to a pyridine ring, with a carboxylic acid functional group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Attachment to Pyridine Ring: The azepane ring is then attached to the pyridine ring through nucleophilic substitution or other suitable reactions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position of the pyridine ring through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-(Azepan-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyridine-3-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    6-(Morpholin-1-yl)pyridine-3-carboxylic acid: Contains a morpholine ring instead of an azepane ring.

Uniqueness

6-(Azepan-1-yl)pyridine-3-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

6-(azepan-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMNSFACTKHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 6-chloronicotinic acid (5.0 g) and perhydroazepine (7.16 mL) in xylene (20 mL) was stirred at 140° C. for 30 hours under an atmosphere of argon. The reaction mixture was cooled to room temperature, diluted with hexane and filtrated. The insoluble material was dissolved in ethyl acetate. The organic layer was washed with water and brine sequentially, dried over anhydrous magnesium sulfate and concentrated to give the title compound (3.19 g) having the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.16 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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